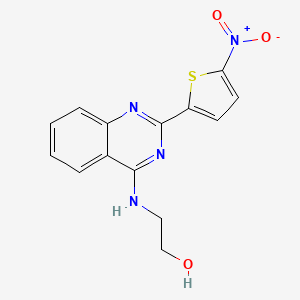

4-(2-Hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline

Description

Properties

CAS No. |

33389-36-5 |

|---|---|

Molecular Formula |

C14H12N4O3S |

Molecular Weight |

316.34 g/mol |

IUPAC Name |

2-[[2-(5-nitrothiophen-2-yl)quinazolin-4-yl]amino]ethanol |

InChI |

InChI=1S/C14H12N4O3S/c19-8-7-15-13-9-3-1-2-4-10(9)16-14(17-13)11-5-6-12(22-11)18(20)21/h1-6,19H,7-8H2,(H,15,16,17) |

InChI Key |

QPLQHOGBXHYUEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(S3)[N+](=O)[O-])NCCO |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinazoline Core with 5-Nitro-2-thienyl Substitution

The initial step involves the formation of the quinazoline ring system bearing the 5-nitro-2-thienyl group at position 2. This is typically achieved by condensation of 5-nitro-2-thiophene carboxaldehyde with anthranilamide derivatives under acidic and heated conditions.

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1 | 5-nitro-2-thiophene carboxaldehyde (1.0 mole) dissolved in ethanol, warmed with concentrated HCl | Activates aldehyde for condensation |

| 2 | Addition of anthranilamide (1.0 mole) in ethanol with stirring | Formation of 2-(5-nitro-2-thienyl)quinazolin-4(3H)-one |

| 3 | Heating on steam bath for 1 hour, then cooling and filtration | Product isolated in ~82.5% yield, recrystallized from ethanol (melting point 219-221°C) |

This step yields the quinazolinone intermediate with the nitro-thienyl substituent at position 2, which is crucial for further functionalization.

Halogenation at the 4-Position of Quinazoline

To enable nucleophilic substitution at the 4-position, the quinazolinone intermediate is converted to a 4-chloroquinazoline derivative.

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1 | Treatment of 2-(5-nitro-2-thienyl)quinazolin-4(3H)-one with phosphorus pentachloride or similar halogenating agents | Conversion to 4-chloro-2-(5-nitro-2-thienyl)quinazoline |

| 2 | Reflux for 30 min to 2 hours | Complete halogenation at 4-position |

| 3 | Workup by evaporation, aqueous extraction, and recrystallization | Isolated 4-chloroquinazoline suitable for amine substitution |

This halogenation step is essential to activate the 4-position for nucleophilic attack by amines.

Nucleophilic Substitution with 2-Hydroxyethylamine

The key step in preparing 4-(2-Hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline is the substitution of the 4-chloro group with 2-hydroxyethylamine.

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1 | React 4-chloro-2-(5-nitro-2-thienyl)quinazoline with 2-aminoethanol (2-hydroxyethylamine) | Nucleophilic substitution at 4-position |

| 2 | Use inert polar aprotic solvent such as dimethylformamide (DMF) | Enhances nucleophilicity and solubility |

| 3 | Heat the reaction mixture (temperature range 25-100°C, often reflux) for several hours | Reaction completion accelerated by heat |

| 4 | Isolation by filtration or extraction, followed by recrystallization | Pure this compound obtained |

This method is widely preferred due to its efficiency and high yield, typically exceeding 70%.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents/Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| 1 | Quinazolinone formation | 5-nitro-2-thiophene carboxaldehyde + anthranilamide, EtOH, HCl, heat | 2-(5-nitro-2-thienyl)quinazolin-4(3H)-one | ~82.5 | Acid-catalyzed condensation |

| 2 | Halogenation | Phosphorus pentachloride or PCl5, reflux | 4-chloro-2-(5-nitro-2-thienyl)quinazoline | High | Activates 4-position for substitution |

| 3 | Amination | 2-aminoethanol, DMF, heat | This compound | >70 | Nucleophilic substitution |

Additional Research Findings and Notes

- The reaction of 4-chloroquinazoline derivatives with amines is a well-established route for introducing various amino substituents at the 4-position, allowing structural diversification.

- The use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) is advantageous for solubilizing both reactants and facilitating nucleophilic substitution.

- Reaction temperatures are typically maintained between 25°C and 100°C, with reflux conditions commonly employed to drive the reaction to completion within 4-8 hours.

- Purification is generally achieved by recrystallization from ethanol or similar solvents, yielding crystalline products with well-defined melting points.

- The presence of the 5-nitro-2-thienyl group influences the electronic properties of the quinazoline ring, potentially affecting reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amino derivatives.

Substitution: Various substituted quinazolines.

Scientific Research Applications

4-(2-Hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or inhibitor in biological studies.

Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.

Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The nitro group may also play a role in redox reactions within cells.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Carcinogenicity in Female Sprague-Dawley Rats

Table 2: Structural Impact on Toxicity

Mechanistic Insights

- Nitro Group : Essential for metabolic activation into reactive intermediates that damage DNA .

- Heterocyclic Core : Thiophene enhances lipophilicity and tissue penetration compared to furan .

- Substituents : Hydroxyethyl groups increase solubility but may also enhance systemic distribution and tumorigenicity .

Biological Activity

4-(2-Hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique structure that combines a quinazoline core with a thienyl substituent and hydroxyethylamino groups, which may influence its interaction with biological targets.

- Molecular Formula : C14H15N3O3S

- Molecular Weight : Approximately 315.39 g/mol

- Structural Characteristics : The compound contains a quinazoline ring fused with a thienyl group and hydroxyethylamino functionalities, which are believed to enhance its biological activity through specific interactions with cellular targets.

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. These compounds are known to interact with various kinases involved in tumor growth and proliferation. Studies have shown that this specific derivative may act as a competitive inhibitor against certain kinases, potentially leading to reduced tumor cell viability.

Case Study: Inhibition of Kinase Activity

- Methodology : Molecular docking simulations were employed alongside in vitro kinase assays to evaluate the binding affinity of the compound towards specific kinases.

- Findings : Preliminary data suggest that this compound effectively inhibits kinase activity, correlating with reduced proliferation of cancer cell lines in controlled experiments.

| Kinase Target | IC50 (µM) | Reference |

|---|---|---|

| EGFR | 0.75 | |

| VEGFR | 1.25 | |

| PDGFR | 0.90 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Its structural components suggest potential efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

- Methodology : Disc diffusion method was utilized to assess the antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

- Results : The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus, with zones of inhibition measured in millimeters.

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/ml) |

|---|---|---|

| Staphylococcus aureus | 28 | 100 |

| Escherichia coli | 15 | 100 |

The biological activity of this compound is hypothesized to arise from its ability to bind to specific receptors or enzymes within cells. The thienyl group may enhance hydrophobic interactions, facilitating better binding affinity to target proteins involved in cellular signaling pathways.

Q & A

Q. What are the established synthetic routes for 4-(2-Hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline?

The compound is synthesized via multi-step reactions, typically involving the condensation of 5-nitro-2-thiophenecarboxaldehyde with substituted quinazoline precursors. Key steps include:

- Chlorination of quinazoline intermediates using chloroacetonitrile under anhydrous conditions (e.g., HCl gas) .

- Nucleophilic substitution with 2-hydroxyethylamine to introduce the hydroxyethylamino group, often in the presence of a base like N-ethyl-N,N-diisopropylamine .

- Final purification via pH adjustment (e.g., aqueous NH₄OH) and recrystallization . Structural confirmation is achieved through IR, ¹H/¹³C NMR, and HPLC .

Q. How is the purity and structural integrity of the compound validated?

Purity is assessed using chromatographic methods (HPLC, TLC), while structural confirmation relies on spectral techniques:

- IR spectroscopy : Identifies functional groups (e.g., nitro, thienyl) via characteristic absorption bands .

- NMR spectroscopy : Resolves proton environments (e.g., hydroxyethylamino protons at δ 3.5–4.0 ppm) and confirms substitution patterns .

- Elemental analysis : Validates empirical formula consistency (e.g., C, H, N, S content) .

Q. What preliminary biological screening methods are used for this compound?

Initial bioactivity studies include:

- Enzyme inhibition assays : Testing against kinases or proteases using fluorometric/colorimetric substrates .

- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

- Cytotoxicity screening : MTT assays on mammalian cell lines to assess safety profiles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Statistical Design of Experiments (DoE) is critical:

- Factorial designs : Evaluate variables (temperature, solvent, catalyst) and their interactions .

- Response Surface Methodology (RSM) : Models nonlinear relationships to identify optimal conditions (e.g., 60°C, DMF solvent, 24-hour reaction time) . Computational tools (e.g., quantum chemical calculations) predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How to resolve contradictions between spectral data and expected structures?

Discrepancies may arise from isomerism or impurities. Mitigation strategies include:

Q. What computational methods predict the compound’s biological activity?

Advanced approaches include:

- Molecular docking : Simulates binding interactions with target proteins (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger .

- QSAR modeling : Relates structural descriptors (e.g., logP, polar surface area) to bioactivity, guiding derivative design .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) early in development .

Q. How to design derivatives for enhanced pharmacological properties?

Strategies involve:

- Bioisosteric replacement : Substituting the nitro group with CF₃ or CN to improve metabolic stability .

- Prodrug modification : Esterification of the hydroxyethyl group to enhance bioavailability .

- Hybrid molecules : Conjugating with thiadiazole or triazole moieties for dual-target inhibition .

Methodological Considerations

Q. What analytical workflows ensure reproducibility in synthesis?

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR spectroscopy for real-time reaction tracking .

- Strict anhydrous protocols : Employ Schlenk lines or gloveboxes for moisture-sensitive steps .

- Batch documentation : Detailed logs of solvent purity, catalyst lot numbers, and reaction timelines .

Q. How to address scalability challenges in multi-step syntheses?

- Flow chemistry : Continuous reactors minimize intermediate isolation and improve heat/mass transfer .

- Membrane separation : Purify intermediates via nanofiltration to replace column chromatography .

- Process simulation : Aspen Plus or COMSOL models predict bottlenecks (e.g., exothermicity) before pilot-scale runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.